molecular formula C10H11ClO2 B1315236 1-(3-Chloro-4-ethoxyphenyl)ethanone CAS No. 37612-59-2

1-(3-Chloro-4-ethoxyphenyl)ethanone

Cat. No. B1315236
CAS RN: 37612-59-2
M. Wt: 198.64 g/mol
InChI Key: MWQVRYBEWMUXQQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxyphenyl)ethanone, also known as 3’-chloro-4’-ethoxyacetophenone or CEEAP, is a chemical compound with the molecular formula C10H11ClO2 . Its molecular weight is 198.64 g/mol .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-4-ethoxyphenyl)ethanone consists of a benzene ring substituted with a chlorine atom and an ethoxy group at the 3rd and 4th positions, respectively . Attached to the benzene ring is an ethanone group .

Scientific Research Applications

Overview of Heterocyclic Compound Chemistry

Heterocyclic compounds, particularly those derived from coumarin and hydroxycoumarins, play a significant role in various scientific applications, including pharmaceuticals, agrochemicals, and organic synthesis. For example, hydroxycoumarins, such as 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as crucial intermediates in synthesizing heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Jules Yoda, 2020).

Synthesis and Reactivity

The synthesis of hydroxycoumarins and their derivatives, such as 3-hydroxycoumarin, often involves starting compounds like salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. These methods highlight the versatility and importance of phenyl ethanones in synthesizing biologically active heterocyclic compounds. Additionally, the reactivity of these compounds allows for the creation of diverse heterocycles, which can be used in further biological studies and applications (Jules Yoda et al., 2019).

Applications in Advanced Oxidation Processes

Another significant area of research involves the degradation of pollutants using advanced oxidation processes (AOPs), where certain phenolic compounds, including derivatives of phenyl ethanones, could potentially play a role in enhancing these processes. The study on the degradation pathways of acetaminophen by AOPs exemplifies the importance of understanding the chemical behavior of specific compounds in environmental applications (Mohammad Qutob et al., 2022).

properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQVRYBEWMUXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486772
Record name 1-(3-chloro-4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-ethoxyphenyl)ethanone

CAS RN

37612-59-2
Record name 1-(3-chloro-4-ethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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